tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C15H22BrNO2. It is a derivative of carbamate and contains a bromophenyl group attached to a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenyl pyrrolidine. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction conditions are generally mild, with the process being conducted at room temperature (17-22°C) .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate can undergo substitution reactions, particularly Suzuki coupling reactions, where it reacts with boronic acids to form biaryls.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki coupling reactions.
Bases: Such as cesium carbonate (Cs2CO3).
Solvents: 1,4-dioxane is commonly used.
Major Products Formed:
Scientific Research Applications
Chemistry:
- Used in the synthesis of N-Boc-protected anilines .
- Employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Biology and Medicine:
- Precursor to pharmacophore elements for the treatment of glaucoma .
- Potential application in the synthesis of anti-HIV agents .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can participate in various binding interactions, while the pyrrolidine ring provides structural stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Uniqueness: tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of both the bromophenyl group and the pyrrolidine ring, which provide distinct chemical properties and reactivity compared to other similar compounds. This combination allows for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
2680762-90-5 |
---|---|
Molecular Formula |
C15H21BrN2O2 |
Molecular Weight |
341.2 |
Purity |
95 |
Origin of Product |
United States |
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